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Introduction
Fosfomycin is a potent, broad-spectrum antibiotic characterized by a unique phosphonic acid

and epoxide structure.[1][2] It inhibits the initial step of bacterial cell wall biosynthesis.[1] For

research, clinical, and metabolic studies, isotopically labeled analogues are invaluable. This

guide details the comprehensive structure elucidation of a specific salt: racemic (cis)-1,2-

epoxypropylphosphonic acid, complexed with benzylamine, and featuring a three-carbon

isotopic label ((Rac)-Fosfomycin (benzylamine)-13C3).

The benzylamine salt facilitates purification and crystallization, while the 13C3 label serves as a

crucial tracer for pharmacokinetic studies or as an internal standard for quantitative mass

spectrometry.[3][4] The labeling pattern is hypothetically placed on the three carbons of the

epoxypropyl moiety (C1, C2, and C3), a common target for synthetic labeling strategies.

This document provides a systematic workflow, detailed experimental protocols, and data

interpretation required to unequivocally confirm the identity, purity, and precise structure of this

compound.
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The confirmation of the (Rac)-Fosfomycin (benzylamine)-13C3 structure is a multi-step

process that integrates data from several analytical techniques. Each step provides orthogonal

information, leading to an unambiguous assignment. The logical flow is outlined below.
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Caption: Overall workflow for the structure elucidation of (Rac)-Fosfomycin
(benzylamine)-13C3.

Key Experimental Protocols
Detailed methodologies are critical for reproducible and accurate structure determination.

High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to confirm the elemental composition of the fosfomycin-13C3 anion and the

benzylamine cation.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an

electrospray ionization (ESI) source.

Sample Preparation: The sample (approx. 1 mg/mL) is dissolved in a 50:50 acetonitrile:water

solution.

Method:

The instrument is calibrated using a standard calibration mixture.

The sample is infused directly or via liquid chromatography.

Spectra are acquired in both positive (for benzylammonium) and negative (for fosfomycin)

ion modes.

Mass Range: m/z 50-500.

Resolution: >60,000 FWHM.

The acquired high-resolution mass is compared to the theoretical exact mass calculated

for the proposed elemental formulas.

Multinuclear NMR Spectroscopy
NMR provides the definitive connectivity map of the molecule, confirms the location of the 13C

labels, and verifies the salt stoichiometry.
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Instrumentation: 400 MHz (or higher) NMR spectrometer with probes for 1H, 13C, and 31P.

Sample Preparation: Approximately 10-15 mg of the salt is dissolved in 0.6 mL of Deuterium

Oxide (D2O).

1H NMR Protocol:

Pulse Sequence: Standard single-pulse with solvent suppression (e.g., PRESAT).

Spectral Width: 12 ppm.

Acquisition Time: 3 seconds.

Relaxation Delay: 5 seconds.

Number of Scans: 16.

The resulting spectrum is referenced to the residual HDO signal.

13C{1H} NMR Protocol:

Pulse Sequence: Proton-decoupled single-pulse with Nuclear Overhauser Effect (NOE).

Spectral Width: 220 ppm.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

The 13C-labeled carbons will appear as highly intense signals.

31P{1H} NMR Protocol:

Pulse Sequence: Proton-decoupled single-pulse.

Spectral Width: 50 ppm.

Relaxation Delay: 5 seconds.
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Number of Scans: 64.

An external standard (e.g., trimethyl phosphate) can be used for referencing.

2D NMR (HSQC & HMBC) Protocols:

HSQC: Gradient-selected HSQC optimized for a one-bond C-H coupling constant (¹JCH)

of ~145 Hz to correlate protons to their directly attached carbons.

HMBC: Gradient-selected HMBC optimized for long-range C-H coupling constants (ⁿJCH)

of 4-8 Hz to establish multi-bond connectivities.

Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD provides the absolute, three-dimensional structure of the salt in the solid state,

confirming ionic interactions, stereochemistry (within a single crystal), and packing.

Instrumentation: A modern X-ray diffractometer equipped with a CCD or pixel detector and a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

Method:

Crystal Growth: Suitable single crystals are grown by slow evaporation of a solvent (e.g.,

ethanol/water mixture).

Crystal Mounting: A well-formed crystal is mounted on a goniometer head.

Data Collection: The crystal is cooled (e.g., to 100 K) and exposed to the X-ray beam. A

full sphere of diffraction data is collected by rotating the crystal.

Structure Solution: The diffraction pattern is used to solve the phase problem and

generate an initial electron density map.

Structure Refinement: The atomic positions and thermal parameters are refined against

the experimental data to produce the final crystal structure.

Data Presentation and Interpretation
The following tables summarize the expected quantitative data from the analyses.
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HRMS Data
The calculated exact masses for the constituent ions provide strong evidence for the elemental

composition.

Ion Formula
Calculated
Exact Mass
(m/z)

Observed
Mass (m/z)

Deviation
(ppm)

Fosfomycin-

13C3 Anion
[¹³C₃H₆O₄P]⁻ 140.0032 140.0030 -1.4

Benzylammoniu

m Cation
[C₇H₁₀N]⁺ 108.0813 108.0811 -1.9

Table 1: Expected High-Resolution Mass Spectrometry data.

NMR Spectroscopic Data
NMR data confirms the carbon skeleton, proton environments, and the location of the 13C

labels through characteristic couplings.
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Structure Atom

¹H Chemical

Shift (δ,

ppm)

Multiplicity, J

(Hz)

¹³C

Chemical

Shift (δ,

ppm)

Key HMBC

Correlations

(¹H → ¹³C)

Fosfomycin H1 / C1 ~3.45

ddd,

J(H,H)=2.5,

J(P,H)=4.5,

¹J(C,H)=180

~55.5 (¹³C

labeled)
C2, C3, P

H2 / C2 ~3.05
m,

¹J(C,H)=175

~53.0 (¹³C

labeled)
C1, C3, P

H3 / C3 ~1.50

dd,

J(H,H)=5.5,

J(P,H)=15,

¹J(C,H)=130

~15.0 (¹³C

labeled)
C1, C2, P

Benzylamine CH₂ ~4.15 s ~45.0
C(ipso),

C(ortho)

C(ipso) - - ~132.0 -

C(ortho) ~7.45 d, J=7.5 ~129.5 CH₂, C(meta)

C(meta) ~7.48 t, J=7.5 ~130.0
C(ortho),

C(para)

C(para) ~7.42 t, J=7.5 ~129.0 C(meta)

Table 2: Hypothetical ¹H and ¹³C NMR data (in D₂O). The large one-bond C-H coupling
constants are characteristic of 13C labeling.

31P NMR: A single resonance is expected at approximately δ 10-15 ppm, confirming a single

phosphorus environment. The signal will be a complex multiplet due to coupling with H1, H2,

and H3.

X-Ray Crystallographic Data
The crystallographic data provides the definitive solid-state structure.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) ~10.5

b (Å) ~6.2

c (Å) ~18.8

β (°) ~98.5

Volume (Å³) ~1200

Z (molecules/cell) 4

Key Interactions

N-H···O hydrogen bonds between

benzylammonium and phosphonate oxygen

atoms.

Table 3: Hypothetical Single-Crystal X-ray Diffraction data for the title compound.

Structure Confirmation Logic
The final structure is confirmed by integrating all analytical data. The logical connections are

visualized below.
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Experimental Data
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Caption: Logical diagram showing the integration of analytical data to confirm the final
structure.

Conclusion
The structure elucidation of (Rac)-Fosfomycin (benzylamine)-13C3 requires a synergistic

application of mass spectrometry, multinuclear NMR, and X-ray crystallography. HRMS

confirms the elemental composition, while a full suite of NMR experiments establishes the

atomic connectivity and verifies the 1:1 salt stoichiometry. Finally, single-crystal X-ray diffraction

provides unequivocal proof of the three-dimensional structure and intermolecular interactions in

the solid state. The combination of these techniques provides a robust and definitive

characterization essential for drug development and research applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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